![molecular formula C5H6N2O2 B3268999 1-Amino-3-methylpyrrole-2,5-dione CAS No. 501008-30-6](/img/structure/B3268999.png)
1-Amino-3-methylpyrrole-2,5-dione
Overview
Description
“1-Amino-3-methylpyrrole-2,5-dione” is a heterocyclic compound with a molecular formula of C5H6N2O2 . It has a molecular weight of 126.11 g/mol . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of pyrrole-2,5-dione derivatives involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . The Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione .Molecular Structure Analysis
The molecular structure of “1-Amino-3-methylpyrrole-2,5-dione” is represented by the InChI code: 1S/C5H6N2O2/c1-7-4(8)2-3(6)5(7)9/h2H,6H2,1H3 . The key to this InChI code is BUHSFNMBRJMUJL-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrrole-2,5-dione is a versatile scaffold. For instance, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared and evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical And Chemical Properties Analysis
As mentioned earlier, “1-Amino-3-methylpyrrole-2,5-dione” is a solid compound . It has a molecular weight of 126.11 g/mol .Scientific Research Applications
Organocatalytic Synthesis of Pyrroles
“1-Amino-3-methylpyrrole-2,5-dione” plays a significant role in the organocatalytic synthesis of pyrroles . Pyrroles are five-membered nitrogen-containing heterocyclic aromatic compounds that are key structural units of heme and related porphinoid co-factors . They are commonly found in marine natural products, non-natural products, drug candidates, synthetic intermediates, and optoelectronic materials .
Biological Activities and Pharmaceutical Applications
Pyrroles, which can be synthesized using “1-Amino-3-methylpyrrole-2,5-dione”, have wide-ranging biological activities . They are used in the development of therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Synthesis of Benzenehexacarboxylic Acid Trimethylimide
In the presence of hydrogen chloride in aqueous methanol, “1-methyl-3-methylaminopyrrole-2,5-dione” forms benzenehexacarboxylic acid trimethylimide . This compound has potential applications in various chemical reactions and syntheses .
Synthesis of 1,1′-Dimethyl-4-Methylamino-[3,3′]Bipyrrolyl-2,5,2′,5′-Tetraone
When absolute methanol is used, “1-methyl-3-methylaminopyrrole-2,5-dione” gives 1,1′-dimethyl-4-methylamino-[3,3′]bipyrrolyl-2,5,2′,5′-tetraone . This compound could have potential applications in various chemical reactions and syntheses .
Intermediate in the Synthesis of Natural Products
Pyrroles, which can be synthesized using “1-Amino-3-methylpyrrole-2,5-dione”, are used as synthetic intermediates in many natural products synthesis . This makes them valuable in the field of organic chemistry .
Material Science Application
Pyrroles, which can be synthesized using “1-Amino-3-methylpyrrole-2,5-dione”, have applications in material science . They are used in the development of optoelectronic materials , contributing to advancements in technology.
Safety and Hazards
The safety data sheet for a similar compound, N-Phenylmaleimide (which is also a pyrrole-2,5-dione derivative), indicates that it is toxic if swallowed and causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for “1-Amino-3-methylpyrrole-2,5-dione” are not mentioned in the retrieved papers, research into pyrrole and pyrrolidine analogs continues due to their diverse therapeutic applications . Further studies could focus on exploring the full potential of these compounds against various diseases or disorders .
Mechanism of Action
Target of Action
It’s known that pyrrole derivatives have a wide range of pharmacological properties .
Mode of Action
It’s known that in the presence of hydrogen chloride in aqueous methanol, 1-methyl-3-methylaminopyrrole-2,5-dione forms benzenehexacarboxylic acid trimethylimide but gives 1,1′-dimethyl-4-methylamino [3,3′]bi-pyrrolyl-2,5,2′,5′-tetraone when absolute methanol is used .
Biochemical Pathways
It’s known that indole derivatives, which are structurally similar to pyrrole derivatives, are involved in a wide range of biological activities .
Result of Action
It’s known that pyrrole derivatives have a wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities .
Action Environment
It’s known that the reaction of 1-methyl-3-methylaminopyrrole-2,5-dione with hydrogen chloride in aqueous methanol forms different compounds depending on whether absolute methanol is used .
properties
IUPAC Name |
1-amino-3-methylpyrrole-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-4(8)7(6)5(3)9/h2H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFIIRDTRIOOMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-methylpyrrole-2,5-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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